

Strategies to reduce BMS-986020 toxicity in animal models

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Compound of Interest

Compound Name: BMS-986020 sodium

Cat. No.: B2690375

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Technical Support Center: BMS-986020

This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and managing the toxicity associated with the LPA1 antagonist, BMS-986020, in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary toxicity observed with BMS-986020 in preclinical and clinical studies?

A1: The primary toxicity associated with BMS-986020 is hepatobiliary toxicity.[1][2][3] In a Phase 2 clinical trial, this manifested as elevated liver enzymes (ALT, AST, and ALP), cholecystitis (inflammation of the gallbladder), and increased plasma bile acids.[1][2][4][5]

Q2: What is the underlying mechanism of BMS-986020-induced hepatobiliary toxicity?

A2: The toxicity of BMS-986020 is not related to its intended therapeutic action of antagonizing the lysophosphatidic acid receptor 1 (LPA1).[2][3] Instead, it is due to off-target effects, primarily the inhibition of crucial hepatic bile acid efflux transporters, including the Bile Salt Export Pump (BSEP) and Multidrug Resistance Protein 3 (MDR3).[1][2][6] Additionally, BMS-986020 has been shown to inhibit mitochondrial function in human hepatocytes and cholangiocytes at concentrations of 10 µM and higher.[1][2]



Q3: Which animal models are most suitable for studying the hepatobiliary toxicity of BMS-986020?

A3: Initial toxicology studies in rats and dogs did not accurately predict the hepatobiliary toxicity seen in humans.[3] Follow-up studies identified the cynomolgus monkey as a more relevant species. Monkeys administered BMS-986020 at clinically relevant exposures exhibited increased liver enzymes (ALT and GLDH), bile duct hyperplasia, cholangitis, cholestasis, and cholecystitis, closely mirroring the human clinical findings.[3]

Q4: Are there established strategies to reduce or mitigate the toxicity of BMS-986020 itself?

A4: The available research does not describe methods to mitigate the toxicity of BMS-986020 directly, for instance, through co-administration of a protective agent. The primary strategy pursued by the scientific community was to discontinue the development of BMS-986020 and develop second-generation, structurally distinct LPA1 antagonists that do not possess the off-target liabilities of inhibiting bile acid transporters.[1][2][6][7]

Q5: What are the safer alternatives to BMS-986020 for targeting the LPA1 pathway?

A5: Structurally distinct LPA1 antagonists, such as BMS-986234 and BMS-986278, have been developed as safer alternatives.[1][3] These compounds are also potent LPA1 antagonists but show minimal inhibition of hepatic bile acid transporters like BSEP and MDR3.[1][2] Nonclinical and clinical studies with BMS-986278 have not shown evidence of the hepatobiliary toxicity observed with BMS-986020.[3][6][7]

Troubleshooting and Experimental Guides

This section provides protocols for assessing the potential for hepatobiliary toxicity, a key issue encountered with BMS-986020.

Guide 1: Protocol for In Vivo Assessment of Hepatobiliary Toxicity

Objective: To monitor for signs of hepatobiliary injury in animal models (e.g., cynomolgus monkeys) following administration of an LPA1 antagonist.

Methodology:



- Animal Model Selection: Based on existing data, the cynomolgus monkey is the most predictive model for BMS-986020-like hepatobiliary toxicity.[3]
- Dosing and Administration: Administer the test compound (e.g., BMS-986020) at clinically relevant exposures. Include a vehicle control group.
- Clinical Monitoring: Perform daily clinical observations for signs of distress, changes in appetite, or icterus (jaundice).
- Blood Sample Collection: Collect blood at baseline and at regular intervals (e.g., weekly) throughout the study period.
- Biochemical Analysis: Analyze plasma or serum for the following markers:
 - Alanine aminotransferase (ALT)
 - Aspartate aminotransferase (AST)
 - Alkaline phosphatase (ALP)
 - Glutamate dehydrogenase (GLDH)
 - Total Bilirubin
 - Total Bile Acids (TBA)
- Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect liver and gallbladder tissues, fix in 10% neutral buffered formalin, and process for histopathological examination. Key histological endpoints to assess include cholestasis, bile duct hyperplasia, cholangitis, and cholecystitis.[3]

Guide 2: Protocol for In Vitro Screening of Bile Acid Transporter Inhibition

Objective: To determine if a test compound inhibits key bile acid transporters, a primary mechanism of BMS-986020 toxicity.

Methodology:



- System Selection: Use membrane vesicle assays containing specific transporters (e.g., BSEP, MRP3, MRP4, MDR3). These are commercially available or can be prepared from transfected cell lines.
- Test Compound Preparation: Prepare a dilution series of the test compound in an appropriate buffer.
- Assay Procedure (Example for BSEP):
 - Pre-incubate the BSEP-containing membrane vesicles with the test compound or vehicle control.
 - Initiate the transport reaction by adding a radiolabeled BSEP substrate (e.g., [³H]-taurocholic acid) and ATP.
 - Incubate for a specified time at 37°C.
 - Stop the reaction by adding an ice-old stop buffer and rapidly filtering the mixture through a filter plate to separate the vesicles from the assay buffer.
 - Wash the filters to remove non-transported substrate.
 - Measure the radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis: Calculate the percent inhibition of substrate transport at each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a concentration-response curve.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of BMS-986020 on Key Hepatic Transporters and Mitochondrial Function



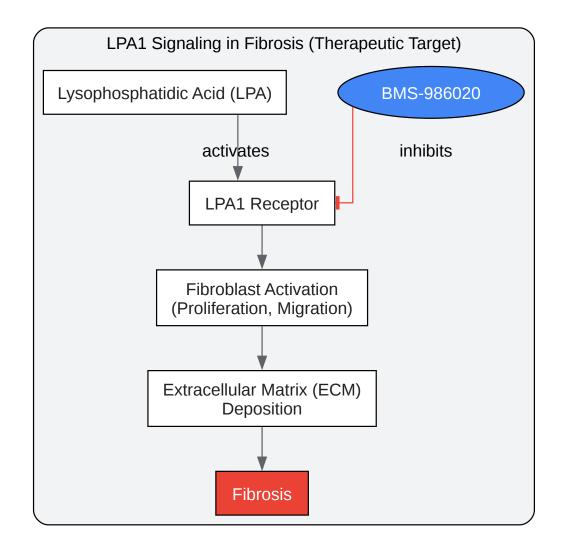
| Target | IC50 Value (μM) | Finding | Source |
|------------------------------|-----------------|---------------------|--------|
| BSEP | 1.8 | Potent Inhibition | [1][2] |
| MRP4 | 6.2 | Moderate Inhibition | [1][2] |
| MDR3 | 7.5 | Moderate Inhibition | [1][2] |
| MRP3 | 22 | Weaker Inhibition | [1][2] |
| Mitochondrial Respiration | ≥10 | Inhibition Observed | [1][2] |

Table 2: Key Biomarkers of Hepatobiliary Injury in Animal Models with BMS-986020

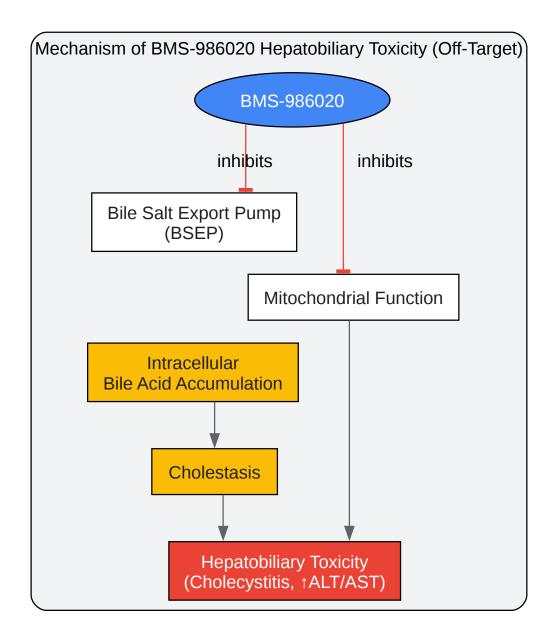
| Animal Model | Biomarker | Fold Increase vs. Control | Source |
|-------------------|-------------------|------------------------------|--------|
| Rat | Plasma Bile Acids | 6.1x | [3] |
| Rat | ALT | 2.9x | [3] |
| Rat | Bilirubin | 3.4x | [3] |
| Cynomolgus Monkey | ALT | 2.0x | [3] |
| Cynomolgus Monkey | GLDH | 4.9x | [3] |

Visualizations

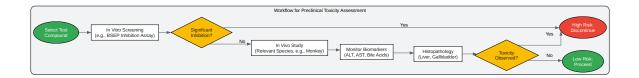












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